molecular formula C3H7NO2 B1594818 N-(2-Hydroxyethyl)formamide CAS No. 693-06-1

N-(2-Hydroxyethyl)formamide

Cat. No.: B1594818
CAS No.: 693-06-1
M. Wt: 89.09 g/mol
InChI Key: BAMUPQJDKBGDPU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)formamide: is an organic compound with the molecular formula C3H7NO2. It is a formamide derivative where a hydroxyethyl group is attached to the nitrogen atom of the formamide group. This compound is known for its versatility and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized by reacting ethylene oxide with formamide under controlled conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining an appropriate pH level.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of ethylene oxide and formamide in a reactor. The reaction mixture is then purified to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as this compound oxide.

  • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound oxide.

  • Reduction Products: Ethanolamine derivatives.

  • Substitution Products: Various substituted formamides.

Mechanism of Action

Target of Action

The primary target of N-(2-Hydroxyethyl)formamide (HF) is starch , specifically corn starch . Starch is a polysaccharide of granular structure and is abundant, making it a key focus in the development and production of biodegradable thermoplastic starch (TPS) .

Mode of Action

This compound interacts with its target through hydrogen bond interactions . These interactions occur between HF and starch, disrupting the starch granules and leading to the formation of a continuous phase . This process is crucial in the thermoplastic process, where plasticizers like HF form hydrogen bonds with starch, replacing the strong action between hydroxy groups of starch molecules, and enabling starch to display plasticization .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the thermoplastic process . In this process, HF acts as a plasticizer, forming hydrogen bonds with starch and disrupting the intra- and intermolecular hydrogen bonds in starch. This leads to the plasticization of starch, which is crucial for the production of thermoplastic starch .

Result of Action

The action of this compound results in the disruption of starch granules and the formation of a continuous phase . This leads to the creation of thermoplastic starch with improved properties. For example, the water resistance of glycerol-plasticized TPS (GTPS) was found to be better than that of HF-plasticized TPS (HTPS). The flexibility of htps was better than that of gtps at low relative humidity .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the relative humidity of the environment can affect the flexibility of the resulting thermoplastic starch . Additionally, the temperature during the thermoplastic process can impact the effectiveness of HF as a plasticizer .

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)formamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)ethylenediamine: A compound with a similar structure but different functional groups.

  • N-(2-Hydroxyethyl)iminodiacetic acid: Another formamide derivative used as a chelating agent.

Uniqueness: N-(2-Hydroxyethyl)formamide is unique in its ability to participate in a wide range of chemical reactions and its versatility in various applications. Its hydroxyethyl group provides additional reactivity compared to other formamide derivatives.

Properties

IUPAC Name

N-(2-hydroxyethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUPQJDKBGDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883477
Record name N-(2-Hydroxyethyl)formamide
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Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-06-1
Record name N-(2-Hydroxyethyl)formamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)formamide
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Record name Formamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)formamide
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Record name N-2-hydroxyethylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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